molecular formula C19H15FN4OS2 B2667490 N-(4-FLUOROPHENYL)-3-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)PROPANAMIDE CAS No. 671199-80-7

N-(4-FLUOROPHENYL)-3-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)PROPANAMIDE

Cat. No.: B2667490
CAS No.: 671199-80-7
M. Wt: 398.47
InChI Key: LWJILQZVZPLDFZ-UHFFFAOYSA-N
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Description

N-(4-FLUOROPHENYL)-3-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)PROPANAMIDE is a useful research compound. Its molecular formula is C19H15FN4OS2 and its molecular weight is 398.47. The purity is usually 95%.
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Scientific Research Applications

Antioxidant and Anticancer Activity

Compounds related to N-(4-fluorophenyl)-3-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide have shown significant antioxidant and anticancer activities. For instance, derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which are structurally related, exhibited higher antioxidant activity than ascorbic acid and were more cytotoxic against the human glioblastoma U-87 cell line than the triple-negative breast cancer MDA-MB-231 cell line (Tumosienė et al., 2020).

Antitumor Activity

Similar derivatives have demonstrated antitumor activity, with some compounds showing moderate to excellent growth inhibition against a variety of cancer cell lines, including leukemia, non-small cell lung cancer, melanoma, ovarian, prostate, and breast cancer (Bhat et al., 2009).

Anticancer Agents and Tubulin Inhibition

Other studies have identified the synthesis and SAR of triazolopyrimidines as anticancer agents. These agents have been shown to have a unique mechanism of tubulin inhibition, which does not bind competitively with paclitaxel but instead inhibits the binding of vincas to tubulin. They have also been shown to overcome resistance attributed to several multidrug resistance transporter proteins (Zhang et al., 2007).

Novel Synthesis Approaches

Innovative synthesis methods for triazolo[3,4-b]thiazole derivatives, which are structurally related, have been developed. These methods are simpler and more efficient compared to conventional multi-step synthesis and have been used to screen compounds for their antimicrobial activity (Bhat & Holla, 2004).

Properties

IUPAC Name

N-(4-fluorophenyl)-3-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4OS2/c20-14-6-8-15(9-7-14)21-17(25)10-11-26-18-22-23-19-24(18)16(12-27-19)13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJILQZVZPLDFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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